molecular formula C20H22N2O4S B2496752 5-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)isoxazole-3-carboxamide CAS No. 2034500-05-3

5-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)isoxazole-3-carboxamide

Cat. No. B2496752
CAS RN: 2034500-05-3
M. Wt: 386.47
InChI Key: OTSWLPVJZIKSDU-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of substances that involve intricate synthetic processes and detailed molecular architecture, reflecting its potential for various applications in chemical research. The compound's structure suggests a multifaceted interaction with biological systems, making it an interesting subject for further study.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from basic furan and thiophene derivatives. These processes may include cyclization reactions, Mannich reactions, and modifications through electrophilic substitution, hinting at the complexity and specificity required in synthesizing such molecules (Kuticheva, Pevzner, & Petrov, 2015).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and DFT studies, plays a crucial role in understanding the compound's configuration. This analysis helps in identifying bond lengths, angles, and the overall geometry of the molecule, which are critical for predicting its reactivity and interaction with other molecules (Rahmani et al., 2017).

Chemical Reactions and Properties

The compound's chemical reactivity is likely to be influenced by the presence of furan and thiophene rings, which can undergo various organic reactions. These may include nucleophilic substitutions, additions, and electrophilic aromatic substitutions, indicating a versatile chemistry that can be tailored for specific applications (Aleksandrov & Elchaninov, 2017).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline structure are determined by the molecular structure. Analyzing these properties is essential for handling, storage, and application in various chemical processes (Çakmak et al., 2022).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under different conditions, are crucial for the compound's application in synthesis and potential pharmaceutical use. These properties are often studied through reactions with a range of reagents under various conditions to establish a comprehensive profile of the compound's behavior in chemical contexts (Igidov et al., 2022).

Scientific Research Applications

Antiprotozoal Agents

Research has shown that compounds incorporating furan and imidazo[1,2-a]pyridine structures, similar to the furan component in the query compound, exhibit strong antiprotozoal activity. These compounds demonstrate significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases such as sleeping sickness and malaria (Ismail et al., 2004).

Antimicrobial Activities

Isoxazole derivatives, like the isoxazole moiety found in the query compound, have been synthesized and tested for their antimicrobial properties. Certain synthesized compounds demonstrated activity against a range of microorganisms, highlighting their potential as antimicrobial agents (Başoğlu et al., 2013).

Synthesis and Reactions

Studies on the synthesis and reactions of derivatives containing furan and thiophene rings, similar to those in the query compound, provide insights into the chemical properties and potential reactivity of these compounds. Such research can inform the development of new materials with applications in pharmaceuticals, agrochemicals, and materials science (El’chaninov & Aleksandrov, 2017).

Energetic Materials

Compounds based on furazan and oxadiazole rings have been explored for applications as insensitive energetic materials. Their synthesis and characterization, including thermal stability and detonation performance, suggest their potential use in safer explosives and propellants (Yu et al., 2017).

properties

IUPAC Name

5-(furan-2-yl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13(23)17-6-7-18(27-17)20(8-2-3-9-20)12-21-19(24)14-11-16(26-22-14)15-5-4-10-25-15/h4-7,10-11,13,23H,2-3,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSWLPVJZIKSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=NOC(=C3)C4=CC=CO4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)isoxazole-3-carboxamide

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